molecular formula C7H14O2 B2953898 (5,5-Dimethyloxolan-2-yl)methanol CAS No. 24203-50-7

(5,5-Dimethyloxolan-2-yl)methanol

Cat. No. B2953898
CAS RN: 24203-50-7
M. Wt: 130.187
InChI Key: UUEPGNZTCLQDEJ-UHFFFAOYSA-N
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Description

“(5,5-Dimethyloxolan-2-yl)methanol” is a chemical compound with the CAS Number: 24203-50-7 . It has a molecular weight of 130.19 and its IUPAC name is (5,5-dimethyltetrahydrofuran-2-yl)methanol . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for “(5,5-Dimethyloxolan-2-yl)methanol” is 1S/C7H14O2/c1-7(2)4-3-6(5-8)9-7/h6,8H,3-5H2,1-2H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(5,5-Dimethyloxolan-2-yl)methanol” is a liquid . It has a molecular weight of 130.19 . The compound is stored at a temperature of 4 degrees .

Scientific Research Applications

Bidentate Chelation-Controlled Asymmetric Synthesis

(Jung et al., 2000) explored the synthesis of chiral auxiliaries, such as (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, for asymmetric synthesis of α-hydroxy esters. This work underscores the utility of dimethyloxolan derivatives in the precise construction of stereochemically complex organic molecules.

Heterogeneously Catalysed Condensations

Research by (Deutsch et al., 2007) on the acid-catalysed condensation of glycerol with aldehydes and ketones, leading to cyclic acetals including dioxolan derivatives, highlights the potential for converting renewable materials into value-added chemicals.

Methanol Production and Utilization

(Dalena et al., 2018) discussed methanol's role as a building block for complex compounds and its significance in reducing CO2 emissions through conversion processes. This aligns with the broader context of using methanol and its derivatives in sustainable chemical manufacturing.

Novel Electrochemical Routes

A study by (Cassone et al., 2017) proposed a computational model for synthesizing dimethyl ether from methanol under electric fields, indicating innovative pathways for synthesizing methanol derivatives.

Formation of Organic Species in Hot Molecular Cores

(Herbst, 2006) investigated the formation of complex organic molecules, such as methyl formate and dimethyl ether, from methanol during the warm-up phase of hot molecular cores, demonstrating the astrochemical relevance of methanol derivatives.

Safety and Hazards

The safety information for “(5,5-Dimethyloxolan-2-yl)methanol” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name

(5,5-dimethyloxolan-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-7(2)4-3-6(5-8)9-7/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEPGNZTCLQDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(O1)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5,5-Dimethyloxolan-2-yl)methanol

CAS RN

24203-50-7
Record name (5,5-dimethyloxolan-2-yl)methanol
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